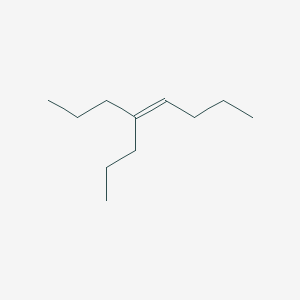
4-Propyloct-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyloct-4-ene: is an organic compound with the molecular formula C11H22 . It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. The structure of this compound includes a propyl group attached to the fourth carbon of an octene chain. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyloct-4-ene can be achieved through several methods. One common approach involves the alkylation of octene with a propyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place under anhydrous conditions to prevent side reactions.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes involving the use of metal catalysts such as palladium or nickel. These catalysts facilitate the addition of propyl groups to octene under controlled temperature and pressure conditions. The process is optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Propyloct-4-ene undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon (Pd/C) can convert the double bond to a single bond, yielding 4-propyloctane.
Substitution: The allylic position of this compound is susceptible to nucleophilic substitution reactions, where reagents like halogens or alkyl groups can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: mCPBA, OsO4, and hydrogen peroxide (H2O2) under mild conditions.
Reduction: Hydrogen gas (H2) with Pd/C or nickel catalysts at elevated temperatures and pressures.
Substitution: Halogens (e.g., bromine, chlorine) and alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: 4-Propyloctane.
Substitution: Allylic halides, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Propyloct-4-ene is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, making it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities. These compounds can serve as models for understanding enzyme-substrate interactions and metabolic pathways.
Medicine: While this compound itself may not have direct medicinal applications, its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of 4-Propyloct-4-ene primarily involves its reactivity at the double bond. The compound can participate in electrophilic addition reactions, where electrophiles attack the electron-rich double bond, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to create more complex molecules.
Vergleich Mit ähnlichen Verbindungen
4-Propyloctane: The fully saturated analog of 4-Propyloct-4-ene, lacking the double bond.
4-Butyloct-4-ene: A similar compound with a butyl group instead of a propyl group.
4-Methyloct-4-ene: A compound with a methyl group at the fourth position.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity compared to its analogs. The presence of the propyl group and the double bond allows for selective reactions that are not possible with fully saturated or differently substituted compounds.
Eigenschaften
CAS-Nummer |
14109-55-8 |
|---|---|
Molekularformel |
C11H22 |
Molekulargewicht |
154.29 g/mol |
IUPAC-Name |
4-propyloct-4-ene |
InChI |
InChI=1S/C11H22/c1-4-7-10-11(8-5-2)9-6-3/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
FOVNUVWWKGPRIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
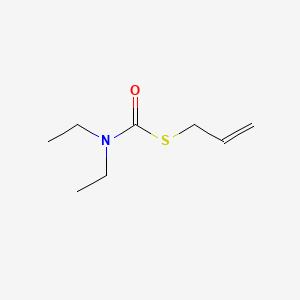
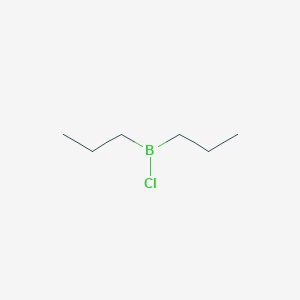
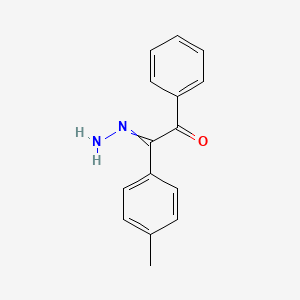
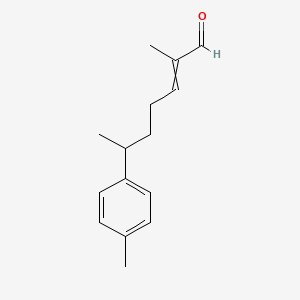
![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)
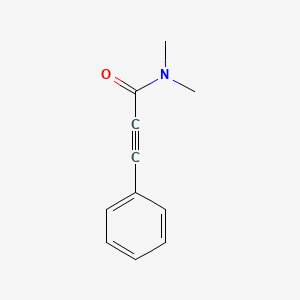

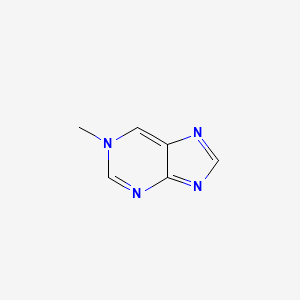
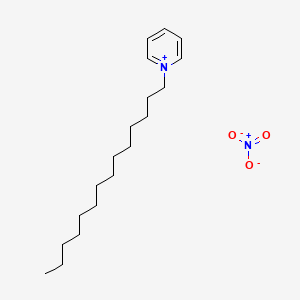
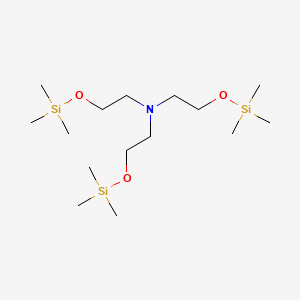

![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)
